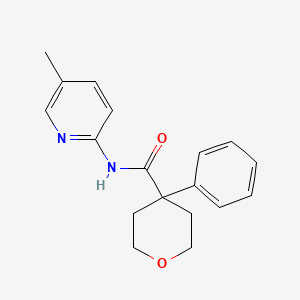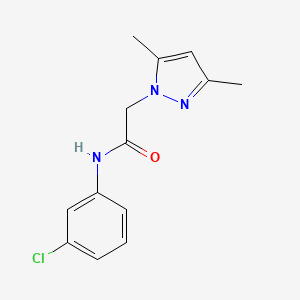![molecular formula C10H12F3N3OS B7480762 (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7480762.png)
(4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone, also known as MTIP, is a small molecule that has been extensively studied for its potential use in treating various diseases. MTIP is a potent and selective antagonist of the dopamine D3 receptor, which has been implicated in the pathophysiology of several neuropsychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. In
Mecanismo De Acción
(4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the activity of the D3 receptor, (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone can modulate the release of dopamine and other neurotransmitters, which are involved in reward, motivation, and cognitive function.
Biochemical and Physiological Effects
(4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of addiction, (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone has been shown to reduce the reinforcing effects of drugs of abuse, as well as the motivation to seek out these drugs. In animal models of schizophrenia, (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone has been shown to improve cognitive function, as well as reduce the positive and negative symptoms of the disease. In animal models of Parkinson's disease, (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone has been shown to protect against neurotoxicity and improve motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone in lab experiments is its high selectivity for the D3 receptor, which allows for more specific targeting of this receptor compared to other dopamine receptor antagonists. However, one limitation of using (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone is its relatively low potency, which may require higher doses to achieve therapeutic effects.
Direcciones Futuras
There are several future directions for research on (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone. One area of interest is the potential use of (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone in combination with other drugs, such as antipsychotics or antidepressants, to enhance their therapeutic effects. Another area of interest is the development of more potent and selective D3 receptor antagonists, which may have greater therapeutic potential compared to (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone. Additionally, further research is needed to better understand the mechanisms underlying the therapeutic effects of (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone, as well as its potential side effects and safety profile.
Métodos De Síntesis
(4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone can be synthesized using a multi-step process that involves the reaction of 4-methylthiadiazole-5-carboxylic acid with 4-(trifluoromethyl)piperidine-1-carboxylic acid chloride in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then subjected to a reduction step using a reducing agent, such as sodium borohydride, to yield the final product, (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone.
Aplicaciones Científicas De Investigación
(4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone has been extensively studied for its potential use in treating various neuropsychiatric disorders. In preclinical studies, (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone has been shown to reduce drug-seeking behavior in animal models of addiction, improve cognitive function in animal models of schizophrenia, and protect against neurotoxicity in animal models of Parkinson's disease. These findings suggest that (4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone may have therapeutic potential in the treatment of these disorders.
Propiedades
IUPAC Name |
(4-methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3OS/c1-6-8(18-15-14-6)9(17)16-4-2-7(3-5-16)10(11,12)13/h7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGFQPFECSMGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7480681.png)


![[1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7480704.png)
![2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]furan-3-carboxamide](/img/structure/B7480706.png)






![[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7480755.png)
![5-tert-butyl-2-[(3-methylphenyl)methyl]-N-[3-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B7480769.png)
